molecular formula C8H17ClN2O B1469725 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride CAS No. 1423032-06-7

1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride

Cat. No. B1469725
CAS RN: 1423032-06-7
M. Wt: 192.68 g/mol
InChI Key: CWHJBNSUXWNOSD-UHFFFAOYSA-N
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Description

“1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride” is a chemical compound with the linear formula C7H15O1N2Cl1 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CNC1CN(C(C)=O)CC1.Cl . This indicates that the compound contains a pyrrolidine ring, a methylamino group, and a carbonyl group, among other features.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 192.69 . The InChI key, which is a unique identifier for chemical substances, is QETGXOWBOQBILZ-UHFFFAOYSA-N .

Scientific Research Applications

Neuroscience Research

This compound acts as a norepinephrine-dopamine reuptake inhibitor , which makes it valuable for studying neurotransmitter dynamics in the brain. It can help in understanding the mechanisms of psychostimulant addiction and neurotransmitter release , which is crucial for developing treatments for disorders like depression and ADHD.

Pharmacology

In pharmacological research, this chemical serves as a reference compound for the synthesis of potential therapeutic agents . Its ability to modulate dopamine and norepinephrine uptake is of interest for creating new medications that target these pathways, which are implicated in various psychiatric and neurological disorders.

Biochemistry

Biochemists utilize this compound to study enzyme-substrate interactions within the central nervous system . It can be used to investigate the biochemical pathways involved in neurotransmission and the metabolic processes that affect brain function and behavior.

Toxicology

The compound’s structural similarity to known psychoactive substances makes it a subject of toxicological studies. Researchers can explore its toxicity profile , metabolism , and excretion to understand the potential risks associated with exposure and to develop safety guidelines .

Analytical Chemistry

Analytical chemists may use this compound as a calibration standard in chromatography and mass spectrometry . This helps in the accurate measurement of similar compounds in biological samples, which is essential for drug testing and forensic analysis.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is key for designing novel ligands that can interact with various neurotransmitter systems . It aids in the development of new drugs with improved efficacy and reduced side effects for treating mental health conditions.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound include P264, P280, P305 + P351 + P338, and P337 + P313 .

Mechanism of Action

Target of Action

The primary target of 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride is the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and focus by controlling the levels of norepinephrine and dopamine in the brain.

Mode of Action

1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters into presynaptic neurons. This action increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by 1-{3-[(Methylamino)methyl]pyrrolidin-1-yl}ethan-1-one hydrochloride can lead to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission, potentially leading to improved mood and increased alertness . .

properties

IUPAC Name

1-[3-(methylaminomethyl)pyrrolidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(11)10-4-3-8(6-10)5-9-2;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHJBNSUXWNOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1423032-06-7
Record name Ethanone, 1-[3-[(methylamino)methyl]-1-pyrrolidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423032-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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